molecular formula C16H13ClN4O2 B14180060 N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-21-9

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B14180060
CAS No.: 897362-21-9
M. Wt: 328.75 g/mol
InChI Key: MXFKWNSDICHIMI-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific studies.

Preparation Methods

The synthesis of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine ring system.

    Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.

    Chlorination: The chlorination of the pyridopyrimidine core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

    Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms. It can serve as a tool to investigate the role of specific proteins and enzymes in various biological processes.

    Chemical Biology: The compound is used in chemical biology to develop probes and assays for detecting and quantifying biological molecules.

    Industrial Applications: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular processes. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which can influence its biological activity and pharmacokinetic properties.

Properties

CAS No.

897362-21-9

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

N-(6-chloro-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C16H13ClN4O2/c1-10(22)18-16-19-12-7-8-13(17)20-14(12)15(21-16)23-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21,22)

InChI Key

MXFKWNSDICHIMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=C(C=C2)Cl

Origin of Product

United States

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